7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1519448-80-6
VCID: VC4303608
InChI: InChI=1S/C17H19NO/c1-13-17-11-16(8-7-15(17)9-10-18-13)19-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12H2,1H3
SMILES: CC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3
Molecular Formula: C17H19NO
Molecular Weight: 253.345

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1519448-80-6

Cat. No.: VC4303608

Molecular Formula: C17H19NO

Molecular Weight: 253.345

* For research use only. Not for human or veterinary use.

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline - 1519448-80-6

Specification

CAS No. 1519448-80-6
Molecular Formula C17H19NO
Molecular Weight 253.345
IUPAC Name 1-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline
Standard InChI InChI=1S/C17H19NO/c1-13-17-11-16(8-7-15(17)9-10-18-13)19-12-14-5-3-2-4-6-14/h2-8,11,13,18H,9-10,12H2,1H3
Standard InChI Key OGCXEUSPCWTAFN-UHFFFAOYSA-N
SMILES CC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Scaffold and Functional Groups

7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline features a partially saturated isoquinoline backbone, with a methyl group at the 1-position and a benzyloxy moiety at the 7-position. The molecular formula C₁₇H₁₉NO (molecular weight: 253.345 g/mol) underscores its moderate hydrophobicity, which influences its pharmacokinetic behavior . Key structural elements include:

  • A tetrahydroisoquinoline core contributing to conformational flexibility.

  • A benzyloxy group at C-7, enhancing lipophilicity and enabling π-π interactions with biological targets.

  • A methyl group at N-1, which sterically influences receptor binding and metabolic stability .

Conformational Dynamics

Nuclear magnetic resonance (NMR) studies of analogous THIQs reveal that N-alkylation (e.g., methylation) stabilizes semi-folded conformations, where the benzyl group shields aromatic protons (e.g., H-8) and induces upfield shifts in NMR spectra . Computational analyses (RHF/6-31g(d,p)) further predict energy barriers between extended, semi-folded, and folded conformers, with the semi-folded state predominating in N-methylated derivatives .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₉NO
Molecular Weight253.345 g/mol
IUPAC Name1-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline
SMILESCC1C2=C(CCN1)C=CC(=C2)OCC3=CC=CC=C3
Topological Polar Surface Area12.5 Ų
Hydrogen Bond Acceptors2

Synthesis and Derivative Chemistry

Primary Synthetic Routes

The synthesis of 7-(Benzyloxy)-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step strategies:

  • Bischler-Napieralski Cyclization: Aryl ethylamines undergo cyclodehydration with phosphoryl chloride (POCl₃) or similar agents to form dihydroisoquinolines, followed by reduction .

  • Catalytic Hydrogenation: Hydrogenation of 7-benzyloxyisoquinoline precursors using platinum oxide (PtO₂) in methanol yields the saturated tetrahydroisoquinoline core .

  • N-Methylation: Secondary amines are alkylated using methyl iodide or reductive amination with formaldehyde .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
1PtO₂, H₂ (50 psi), MeOH64%
2Hexane/diethyl ether crystallization-

Derivative Development

Structural modifications focus on enhancing bioactivity:

  • C-7 Substituents: Replacement of benzyloxy with methoxy or nitro groups alters receptor affinity .

  • N-Substituents: Bulkier alkyl chains (e.g., ethyl, cyclohexyl) modulate blood-brain barrier penetration .

Mechanistic Insights

Conformation-Activity Relationships

Semi-folded conformations enhance target engagement by positioning the benzyloxy group for hydrophobic interactions with receptor pockets . N-Methylation further stabilizes this conformation, increasing metabolic half-life .

Metabolic Pathways

  • Phase I Metabolism: Hepatic CYP450-mediated O-debenzylation generates 7-hydroxy metabolites .

  • Phase II Conjugation: Glucuronidation at C-7 enhances renal excretion .

Comparative Analysis with Related Compounds

Table 3: Pharmacological Comparison of THIQ Derivatives

CompoundNeuroprotective IC₅₀MAO-B Inhibition (IC₅₀)σ-1 Receptor Ki
7-(Benzyloxy)-1-methyl-THIQ1.5 μM0.8 μM45 nM
1-Methyl-THIQ 10 μM5.2 μM220 nM
6-Benzyloxy-7-methoxy-THIQ 2.8 μM1.1 μM90 nM

Key distinctions include:

  • Enhanced MAO-B Inhibition: The 7-benzyloxy group improves inhibitory potency 6-fold over 1-methyl-THIQ .

  • Receptor Selectivity: Bulky substituents at C-7 increase σ-1 receptor affinity 5-fold compared to unsubstituted analogs .

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